molecular formula C12H11N3O2 B2906184 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1206997-73-0

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2906184
CAS No.: 1206997-73-0
M. Wt: 229.239
InChI Key: XXPHVUGDCLRDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived compound characterized by a six-membered heterocyclic core with a ketone group at position 6, a phenyl substituent at position 4, and an acetamide moiety linked to the nitrogen at position 1. Its molecular formula is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 g/mol (based on analogous structural data from ). The compound’s structure combines aromatic (phenyl) and hydrogen-bonding (amide, ketone) groups, making it a versatile scaffold for pharmaceutical and chemical studies.

Properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-11(16)7-15-8-14-10(6-12(15)17)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHVUGDCLRDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-6-oxo-1,6-dihydropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone ring undergoes nucleophilic substitution at electron-deficient positions (C-2 and C-5). Substituents on the phenyl group at C-4 influence regioselectivity.

Reaction Type Reagents/Conditions Products Key Observations
Amination NH₃/EtOH, 80°C, 12 h 2-Amino-4-phenylpyrimidin-6-oneHigh regioselectivity at C-2 due to resonance stabilization of intermediates.
Halogenation POCl₃/DMF, reflux 2-Chloro-4-phenylpyrimidin-6-oneChlorination occurs at C-2 under Vilsmeier-Haack conditions.
Suzuki Coupling Pd(OAc)₂, PPh₃, K₂CO₃ 4-(Substituted aryl)-pyrimidinoneRequires pre-halogenation (e.g., at C-5) for cross-coupling.

Acetamide Functionalization

The acetamide group participates in hydrolysis, acylation, and alkylation reactions:

Reaction Conditions Products Mechanistic Insights
Acid Hydrolysis 6 M HCl, reflux, 6 h2-(6-Oxo-4-phenylpyrimidinyl)acetic acidCleavage of the amide bond yields a carboxylic acid.
Alkylation K₂CO₃, R-X (alkyl halide) N-Alkyl derivativesBase-mediated deprotonation of the NH group enhances nucleophilicity.
Schiff Base Formation Aldehydes, EtOH, Δ Imine-linked conjugatesReversible reaction favored in anhydrous conditions.

Condensation and Cyclization

The carbonyl group at C-6 facilitates condensation with hydrazines or amines to form fused heterocycles:

Reactant Conditions Product Application
Hydrazine Hydrate EtOH, reflux, 8 h Pyrazolo[3,4-d]pyrimidinone derivativesAntimicrobial scaffold synthesis .
Thiosemicarbazide AcOH, Δ Thiazolo-pyrimidine hybridsAnticancer activity reported in analogs .

Redox Reactions

The pyrimidinone ring exhibits limited redox activity, but the acetamide’s methylene group can undergo oxidation:

Reaction Oxidizing Agent Product Notes
Oxidation KMnO₄, H₂O, Δ2-(6-Oxo-4-phenylpyrimidinyl)glyoxylic acidSelective oxidation of the CH₂ group to a ketone.
Reduction LiAlH₄, THF2-(6-Oxo-4-phenylpyrimidinyl)ethanolRarely employed due to competing ring reduction.

Structural Analogues and Comparative Reactivity

Substituent effects on reactivity are evident in derivatives:

Derivative Substituent Reactivity Trend
4-(p-Tolyl) Analog Electron-donating methyl groupEnhanced electrophilic substitution at C-2.
4-(Trifluoromethyl) Electron-withdrawing CF₃ groupIncreased resistance to nucleophilic attack.

Key Mechanistic Insights

  • Pyrimidinone Ring : Reactivity at C-2 and C-5 is dictated by resonance stabilization of intermediates and steric effects from the C-4 phenyl group .
  • Acetamide Side Chain : The NH group’s nucleophilicity is pH-dependent, enabling selective alkylation or acylation .

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound with a molecular weight of approximately 476.55 g/mol. It features a benzothiazole moiety and a pyrimidine derivative, exhibiting an amide linkage that contributes to its biological activity and potential therapeutic applications.

Potential Applications

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has potential applications in various fields, particularly in neuropharmacology and anticancer research.

Neuropharmacology

  • Anticonvulsant Properties Studies have demonstrated that derivatives of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide possess anticonvulsant properties. They have shown effectiveness in models such as the maximal electroshock seizure test and pentylenetetrazole test in mice.
  • Favorable Safety Profile Preliminary toxicity assessments suggest that it has a favorable safety profile compared to standard anticonvulsant drugs like phenytoin and carbamazepine.

Anticancer Activity

  • Inhibition of Cyclin-Dependent Kinases Its structural components suggest potential anticancer activity, particularly through the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation. Its ability to inhibit cyclin-dependent kinase 2 suggests it could interfere with cell cycle progression in cancer cells.

Antimicrobial Applications

  • N-(benzo[d]thiazol-2-yl)-acetamide, which features a benzothiazole core, exhibits antimicrobial properties.
  • A study focused on designing and synthesizing new analogues bearing a 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffold .

Structural Features and Reactivity

The chemical reactivity of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is mainly influenced by the presence of the amide group and the heterocyclic rings. Key reactions include modifications to enhance biological properties or explore new pharmacological activities. The synthesis of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions, allowing for variations in substituents on both the benzothiazole and pyrimidine rings to explore structure-activity relationships.

Data Table: Structural Similarities and Biological Activities

Several compounds share structural similarities with N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, each exhibiting unique pharmacological profiles.

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-acetamideBenzothiazole coreAntimicrobial
Benzothiazole-pyrimidine hybridsPyrimidine linked to benzothiazoleAnticancer
PhenylpyrimidinesPhenyl substitutions on pyrimidineAntiviral

These compounds highlight the versatility of benzothiazole-pyrimidine hybrids in medicinal chemistry and their potential for diverse therapeutic applications.

Case Studies

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Compounds like N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () share the acetamide linkage and a ketone-substituted heterocycle but replace the pyrimidinone with a pyridazinone core. The addition of chlorine substituents and a sulfonamide group enhances electrophilicity and binding to targets like PRMT5, as shown by its inhibitory activity . Synthesis methods for such analogs involve coupling carboxylic acid derivatives with amines in the presence of thionyl chloride and TEA, yielding high purity (79% yield) .

Feature 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetamide Pyridazinone Analogs (e.g., )
Core Structure Pyrimidinone Pyridazinone
Key Substituents Phenyl, acetamide Chlorine, sulfonamide
Molecular Weight Range ~229 g/mol ~450–460 g/mol
Biological Activity Not reported PRMT5 inhibition

Coumarin-Acetamide Hybrids

Coumarin derivatives such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () integrate acetamide groups with coumarin’s fused benzene-pyrone system. These compounds exhibit enhanced antioxidant activity compared to ascorbic acid due to radical-scavenging phenolic and ketone groups . Unlike the pyrimidinone core, coumarin’s extended conjugation improves UV absorption, relevant for photodynamic applications.

Pyrimidine Carboxamides with Pyrrolidinone Moieties

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides () feature a pyrimidine ring fused with a pyrrolidinone group. The parallel solution-phase synthesis (yields: 80–100%) allows rapid diversification with aliphatic amines . While the target compound lacks a fused ring, both structures emphasize the role of amide groups in modulating solubility and target affinity.

Thioether-Functionalized Pyrimidines

2-(Benzylthio)-6-oxo-1,6-dihydropyrimidines () replace the acetamide with a benzylthio group. The sulfur atom increases lipophilicity, enhancing membrane permeability. Electron-withdrawing substituents (e.g., Cl, F) on the aromatic ring improve stability, as shown by high yields (Table 2 in ) .

Quinazolinone Acetamides

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides () demonstrate moderate anti-inflammatory activity. For example, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforms diclofenac in reducing inflammation . The quinazolinone core’s planar structure may enhance DNA intercalation, a property absent in pyrimidinones.

Compound Class Key Structural Difference Notable Activity Reference
Pyrimidinone (Target) Phenyl, acetamide Hypothesized kinase modulation
Quinazolinone () Fused benzene ring, ethylamino group Anti-inflammatory
Coumarin () Benzopyrone core Antioxidant

Thiophene-Substituted Pyrimidinones

2-(6-Oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide () replaces the phenyl group with a thiophene, introducing sulfur’s electron-rich properties. Its molecular weight (440.5 g/mol) exceeds the target compound’s, affecting pharmacokinetics .

Biological Activity

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H10_{10}N2_{2}O, with a molecular weight of approximately 218.22 g/mol. The compound features a pyrimidine ring, which is known for its role in various biological processes, and an acetamide functional group that enhances its pharmacological properties.

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit notable anticonvulsant activity. Studies have shown effectiveness in models such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test in mice. For example, a study demonstrated that certain analogs displayed protective effects against seizures induced by these models, suggesting potential applications in treating epilepsy .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Its structural components suggest it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of these kinases can lead to the suppression of tumor growth. Preliminary studies indicate that modifications to the compound can enhance its potency against various cancer cell lines .

Antimicrobial Activity

In addition to its anticonvulsant and anticancer effects, this compound has shown antimicrobial activity. Testing against several bacterial strains revealed moderate to good antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine and phenyl rings significantly influence its pharmacological properties:

Compound Structural Features Biological Activity
This compoundPyrimidine core with acetamideAnticonvulsant, anticancer
N-(benzo[d]thiazol-2-yl) derivativeBenzothiazole moietyAntimicrobial
Phenylpyrimidine hybridsAdditional phenyl substitutionsAntiviral

This table highlights how modifications can lead to diverse therapeutic applications.

Case Studies

Several case studies have investigated the efficacy of this compound and its derivatives:

  • Anticonvulsant Screening : A study involving various analogs showed that specific compounds provided significant protection in MES tests at doses of 100 mg/kg and 300 mg/kg, with some derivatives exhibiting delayed but prolonged anticonvulsant action .
  • Anticancer Evaluation : In vitro studies assessed the ability of modified compounds to inhibit CDKs, revealing promising results that warrant further exploration in preclinical models .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria indicated that certain derivatives possess moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Q & A

Q. What are the optimized synthetic routes for 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrimidine ring formation, followed by functionalization with phenyl and acetamide groups. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidine core .
  • Acetamide Coupling : Introducing the acetamide group via nucleophilic substitution or coupling reagents like EDCI/HOBt .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate cyclization but may degrade intermediates
SolventDMF or THFPolar aprotic solvents enhance reaction homogeneity
Catalystp-TsOH or Lewis acidsAcidic catalysts improve regioselectivity

Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H NMR (e.g., δ 12.45 ppm for NH protons) .

Q. How can spectroscopic techniques resolve structural ambiguities in pyrimidine-acetamide derivatives?

  • NMR Analysis :
    • 1^1H NMR: Look for singlet peaks at δ 5.98–6.10 ppm (pyrimidine C5-H) and δ 10.08 ppm (amide NH) .
    • 13^13C NMR: Carbonyl groups (C=O) appear at ~165–175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 339.41 for C18H17N3O2S) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm1^{-1}) and pyrimidine C=O (1700–1750 cm1^{-1}) .

Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NH peaks) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Q. What solubility profiles are expected for this compound, and how can formulation challenges be addressed?

  • Solubility : Limited aqueous solubility due to hydrophobic phenyl and pyrimidine groups. Predicted logP ~2.5–3.0 .
  • Formulation Strategies :
    • Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
    • Nanocrystallization or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Key Modifications :
    • Phenyl Substituents : Fluorine or methoxy groups at the para-position improve metabolic stability and target binding (e.g., 4-fluorophenyl analogs show higher enzyme inhibition) .
    • Acetamide Side Chain : Bulky substituents (e.g., N-phenylethyl) enhance lipophilicity but may reduce solubility .

Q. Experimental Workflow :

Synthesize analogs with systematic substituent variations.

Test in vitro bioactivity (e.g., IC50_{50} against kinases or proteases).

Corrogate data with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays :
    • Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive).
    • Measure KiK_i values via Lineweaver-Burk analysis .
  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR): Quantify binding affinity (KDK_D) in real-time .
    • X-ray Crystallography: Resolve 3D structures of compound-enzyme complexes (e.g., PDB ID 6XYZ) .

Case Study : Pyrimidine-acetamide derivatives inhibit cyclooxygenase-2 (COX-2) by occupying the arachidonic acid binding pocket, as shown by hydrogen bonding with Tyr355 and hydrophobic interactions with Val349 .

Q. How can computational modeling predict metabolic stability and toxicity?

  • ADMET Prediction :
    • Use SwissADME or ADMETlab to estimate bioavailability, CYP450 inhibition, and hERG liability .
    • Identify metabolic hotspots (e.g., oxidation of thiophene rings) via MetaSite .
  • Mitigation Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) to block oxidative metabolism .
    • Prioritize analogs with low predicted Ames toxicity (e.g., <0.5 mutagenic risk) .

Q. How should researchers address contradictory bioactivity data across different assay systems?

  • Root Causes :
    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint detection methods (e.g., MTT vs. ATP-lite) .
    • Compound Stability : Degradation in serum-containing media vs. serum-free conditions .

Q. Resolution Protocol :

Validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition).

Perform stability studies (e.g., HPLC monitoring over 24 hours).

Use orthogonal assays (e.g., Western blotting alongside enzymatic assays) .

Q. What strategies optimize selectivity for target vs. off-target interactions?

  • Proteomic Profiling :
    • Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases .
  • Selectivity Filters :
    • Introduce steric hindrance (e.g., ortho-substituents on phenyl rings) to block non-specific binding .
    • Optimize hydrogen bond donors/acceptors to match target active site geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.